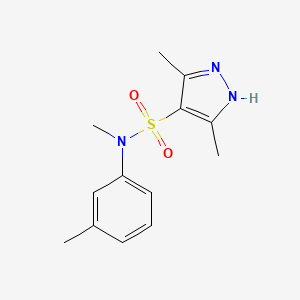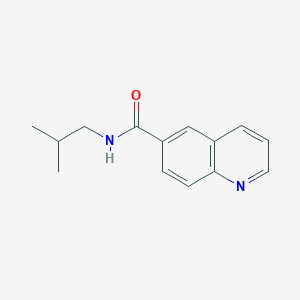
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative and has been synthesized using various methods. This compound has been found to have a wide range of biochemical and physiological effects, making it an important molecule in the field of pharmacology and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide is not well understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. Inhibition of COX-2 enzyme results in the reduction of inflammation and pain.
Biochemical and physiological effects:
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide has been found to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antitumor and antifungal activities. It has been used as a lead compound for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has a well-defined structure and has been extensively studied for its biological activities. However, it also has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. It also has potential toxicity, which should be considered when using it in experiments.
Direcciones Futuras
There are several future directions for the study of N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide. One of the directions is the development of new drugs based on its structure. It has been used as a lead compound for the development of new drugs with improved pharmacological properties. Another direction is the study of its mechanism of action. The mechanism of action of N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide is not well understood, and further studies can provide insights into its biological activities. Additionally, the study of its potential toxicity and safety profile can provide important information for its use in clinical settings.
Métodos De Síntesis
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide can be synthesized using various methods. One of the commonly used methods is the reaction of 3-methylbenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base. This reaction results in the formation of N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide. Other methods such as the reaction of 3,5-dimethylpyrazole with chlorosulfonic acid followed by reaction with 3-methylphenylamine have also been reported.
Aplicaciones Científicas De Investigación
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide has been extensively used in scientific research as a pharmacological tool. It has been found to have a wide range of biological activities such as anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to have antitumor and antifungal activities. It has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-9-6-5-7-12(8-9)16(4)19(17,18)13-10(2)14-15-11(13)3/h5-8H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGTYUCOECGACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,5-trimethyl-N-(3-methylphenyl)-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
![5-[(2,5-Difluorobenzoyl)amino]pentanoic acid](/img/structure/B7590331.png)
![4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid](/img/structure/B7590350.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
![2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)

![2-[3-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590374.png)



![2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590407.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)
